n-Allyl-2-(benzo[d]oxazol-2-ylthio)acetamide
Description
n-Allyl-2-(benzo[d]oxazol-2-ylthio)acetamide is a benzo[d]oxazole-based acetamide derivative characterized by an allyl group (-CH₂CHCH₂) attached to the nitrogen atom of the acetamide moiety and a benzoxazole-thioether linkage. The benzoxazole core and thioacetamide linkage are critical for bioactivity, influencing solubility, metabolic stability, and target binding .
Properties
Molecular Formula |
C12H12N2O2S |
|---|---|
Molecular Weight |
248.30 g/mol |
IUPAC Name |
2-(1,3-benzoxazol-2-ylsulfanyl)-N-prop-2-enylacetamide |
InChI |
InChI=1S/C12H12N2O2S/c1-2-7-13-11(15)8-17-12-14-9-5-3-4-6-10(9)16-12/h2-6H,1,7-8H2,(H,13,15) |
InChI Key |
YGWBOFKDRPQIOX-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNC(=O)CSC1=NC2=CC=CC=C2O1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-Allyl-2-(benzo[d]oxazol-2-ylthio)acetamide typically involves the reaction of 2-(benzo[d]oxazol-2-ylthio)acetic acid with allyl amine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
n-Allyl-2-(benzo[d]oxazol-2-ylthio)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Lithium aluminum hydride, tetrahydrofuran (THF), and ethanol.
Substitution: Sodium hydride (NaH), dimethylformamide (DMF), and various nucleophiles.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted benzoxazole derivatives depending on the nucleophile used.
Scientific Research Applications
n-Allyl-2-(benzo[d]oxazol-2-ylthio)acetamide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its anticancer and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of n-Allyl-2-(benzo[d]oxazol-2-ylthio)acetamide involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity may be attributed to its ability to inhibit bacterial cell wall synthesis or disrupt bacterial DNA replication. Its anticancer activity could be due to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
The substituent on the acetamide nitrogen significantly alters melting points, yields, and spectral properties. Representative examples from the evidence include:
Key Observations :
- Electron-withdrawing groups (e.g., trifluoromethyl in 5l) increase melting points (269–271°C) compared to electron-donating groups (e.g., methyl in 5m: 217–219°C) .
- Yields remain moderate (56–62%) regardless of substituent bulkiness, suggesting robust synthetic protocols .
Neuroprotective Effects
Compound 5l (EC₅₀: ~1.2 µM) showed enhanced cell viability compared to donepezil (a reference drug) . The trifluoromethyl group in 5l may enhance blood-brain barrier permeability .
Antimicrobial and Antifungal Activities
Benzoxazole-triazole hybrids (e.g., Compound 1 and 2 in ) exhibited broad-spectrum activity against Gram-positive bacteria (MIC: 4–8 µg/mL) and fungi (MIC: 8–16 µg/mL). The nitro group on the phenyl ring enhanced antimicrobial potency .
Enzyme Inhibition
NM-03 (N-(3-(1H-tetrazol-5-yl)phenyl)-2-(benzo[d]oxazol-2-ylthio)acetamide) emerged as a potent PTP1B inhibitor (IC₅₀: 0.89 µM), relevant for diabetes therapy. The tetrazole group likely improves binding to the enzyme’s active site .
For instance, allyl groups could enhance membrane permeability but reduce metabolic stability .
Biological Activity
n-Allyl-2-(benzo[d]oxazol-2-ylthio)acetamide is a compound of interest due to its potential therapeutic applications, particularly in the fields of neuroprotection and antimicrobial activity. This article reviews the biological activities associated with this compound, including its mechanisms of action, efficacy in various models, and its potential as a drug candidate.
Chemical Structure and Synthesis
The compound this compound features a benzoxazole moiety linked to an allyl group and a thioacetamide. The synthesis typically involves the reaction of benzo[d]oxazole derivatives with appropriate thioacetic acid derivatives, followed by alkylation processes to introduce the allyl group.
Neuroprotective Effects
Recent studies have highlighted the neuroprotective properties of compounds related to this compound. For instance, derivatives of benzoxazole have been shown to exert protective effects against β-amyloid-induced toxicity in PC12 cells. These compounds reduced apoptosis and hyperphosphorylation of tau protein, which are critical factors in Alzheimer's disease pathology. The mechanism involves modulation of the Akt/GSK-3β/NF-κB signaling pathway, leading to decreased expression of pro-apoptotic proteins such as Bax and increased levels of anti-apoptotic proteins like Bcl-2 .
| Compound | Effect on PC12 Cells | Mechanism | Reference |
|---|---|---|---|
| This compound | Neuroprotection against Aβ-induced apoptosis | Inhibition of NF-κB, modulation of Akt/GSK-3β |
Antimicrobial Activity
The benzoxazole derivatives have also been investigated for their antimicrobial properties. Some studies indicate that they exhibit activity against various bacterial strains, although specific data on this compound is limited. The presence of the thioamide group may enhance the compound's ability to interact with bacterial enzymes or membranes, potentially leading to bactericidal effects.
Study 1: Neuroprotection in Alzheimer's Disease Models
In vitro studies demonstrated that this compound significantly increased cell viability in Aβ25-35-induced PC12 cells. The compound was tested at concentrations ranging from 1.25 to 5 μg/mL, showing a marked reduction in neurotoxicity compared to control groups. Western blot analyses revealed that it effectively reduced levels of phosphorylated NF-κB and BACE1, suggesting its potential as a therapeutic agent for Alzheimer's disease .
Study 2: Antimicrobial Screening
While direct studies on this compound's antimicrobial effects are scarce, related compounds have shown promise against various pathogens. For example, derivatives have been reported to exhibit activity against Staphylococcus aureus and Escherichia coli, indicating that modifications in the benzoxazole structure can lead to enhanced antimicrobial properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
